molecular formula C29H24O12 B2664562 Neotheaflavin CAS No. 36451-14-6

Neotheaflavin

Cat. No.: B2664562
CAS No.: 36451-14-6
M. Wt: 564.499
InChI Key: IPMYMEWFZKHGAX-WCQFOESSSA-N
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Description

Neotheaflavin is a polyphenolic compound found in black tea, belonging to the family of theaflavins. These compounds are formed during the fermentation process of tea leaves, where catechins undergo enzymatic oxidation. This compound and its derivatives are known for their vibrant red pigments and possess several health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neotheaflavin can be synthesized through the enzymatic oxidation of catechins, specifically epicatechin and epigallocatechin gallate, in the presence of polyphenol oxidase and peroxidase . The reaction conditions typically involve controlled temperature and pH to optimize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of tea leaves, where the natural enzymes present in the leaves catalyze the oxidation of catechins. Recent advancements have led to the development of biosynthetic methods that allow for the mass production of this compound using chemical oxidizing reagents or enzymes .

Chemical Reactions Analysis

Types of Reactions: Neotheaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the enzymatic oxidation of catechins to form this compound .

Common Reagents and Conditions: The enzymatic oxidation of catechins to this compound requires polyphenol oxidase and peroxidase as catalysts. The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield .

Major Products Formed: The primary product formed from the oxidation of catechins is this compound. Additionally, this compound 3-gallate, a derivative of this compound, is also formed during the reaction .

Scientific Research Applications

Neotheaflavin has a wide range of scientific research applications, including:

Mechanism of Action

Neotheaflavin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway .

Comparison with Similar Compounds

Neotheaflavin is structurally similar to other theaflavins, such as theaflavin and theaflavin 3-gallate. this compound is unique in its specific molecular structure and the presence of a benzotropolone core . Similar compounds include:

This compound stands out due to its distinct molecular structure and its potent antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

3,4,6-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMYMEWFZKHGAX-WCQFOESSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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